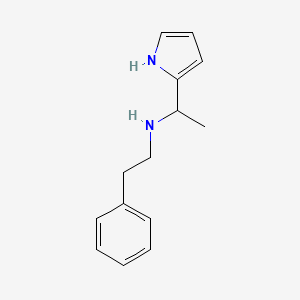

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine

Description

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

N-(2-phenylethyl)-1-(1H-pyrrol-2-yl)ethanamine |

InChI |

InChI=1S/C14H18N2/c1-12(14-8-5-10-16-14)15-11-9-13-6-3-2-4-7-13/h2-8,10,12,15-16H,9,11H2,1H3 |

InChI Key |

GJONNUDTNWVFSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CN1)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most direct method involves reductive amination between 1-(1H-pyrrol-2-yl)ethanone (2-acetylpyrrole) and 2-phenylethanamine (phenethylamine). This one-pot reaction proceeds via imine formation followed by reduction to the secondary amine.

Reaction Conditions

Mechanistic Insights

Optimization Strategies

-

Solvent Choice : Ethanol (EtOH) improves solubility of polar intermediates.

-

Catalyst Loading : 1–5 mol% of AcOH minimizes side reactions.

-

Scale-Up : Gram-scale reactions in EtOH at 70°C demonstrate practicality.

Multi-Component Synthesis Using α-Hydroxyketones

Reaction Conditions

Key Advantages

Alkylation of Pyrrole Derivatives

Nucleophilic Substitution

Alkylation of 2-pyrrolylmethanol with 2-phenylethyl bromide under basic conditions:

Challenges

Catalytic C–N Coupling Reactions

Nickel-Catalyzed Arylation

Arylpyrroles can be synthesized via nickel-mediated coupling, though this method is less explored for aliphatic amines.

Conditions

-

Catalyst : NiO (7 mg per mmol substrate)

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Reductive Amination | High selectivity, mild conditions | Requires pre-synthesized ketone | 70–85% | High |

| Multi-Component | Atom-efficient, one-pot | Limited substrate scope | 55–86% | Moderate |

| Alkylation | Straightforward reagents | Low regioselectivity | 40–60% | Low |

| Catalytic Coupling | Broad applicability | Requires specialized catalysts | 60–70% | Moderate |

Purification and Characterization

Chromatography

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

The primary applications of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine can be categorized into several domains:

Medicinal Chemistry

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine is being investigated for its pharmacological potential, particularly in the treatment of mood disorders and anxiety. The pyrrole moiety is noted for its ability to interact with various receptors, potentially leading to therapeutic effects. Research indicates that compounds with similar structures have shown promise in influencing the serotonin and dopamine systems, which are critical in mood regulation .

Organic Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various synthetic routes. For example, it has been employed in reactions involving electrophilic aromatic substitution and nucleophilic addition, demonstrating its utility in developing new chemical entities .

Studies have indicated that N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine exhibits significant biological activity. Research suggests that it may possess antimicrobial properties and could be explored for anticancer applications. The compound's interaction with biological targets is an area of ongoing investigation, with preliminary findings indicating potential efficacy against specific cancer cell lines .

Data Tables

The following table summarizes key findings related to the biological activity and synthetic applications of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine.

Case Study 1: Antidepressant Potential

A study explored the effects of compounds structurally similar to N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine on serotonin receptors. Results showed modulation of receptor activity leading to increased serotonin levels in animal models, suggesting potential use as an antidepressant agent.

Case Study 2: Synthesis of Novel Derivatives

Researchers developed a synthetic route utilizing N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine as a precursor for creating novel derivatives with enhanced biological activity. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Mechanism of Action

The mechanism of action of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table highlights key structural analogs, their distinguishing features, and applications:

Key Observations

The phenyl group in the phenylethanamine moiety introduces π-stacking capability, absent in analogs like 2-(1-methyl-1H-pyrrol-2-yl)ethanamine .

Coordination Chemistry :

- Schiff base analogs (e.g., L6) form stable complexes with titanium, enabling catalytic applications such as alkyne hydroamination. The target compound’s ethyl linker may offer similar versatility but with altered kinetics due to reduced rigidity .

- Copper(II) complexes of N-Methyl-1-(1H-pyrrol-2-yl)ethanamine exhibit distorted square-planar geometries, suggesting the target compound could stabilize transition metals in specific oxidation states .

Corrosion Inhibition :

- BIFP, a phenylethanamine derivative with benzimidazole and furan groups, demonstrates high corrosion inhibition efficiency. The target compound’s pyrrole ring may similarly adsorb onto metal surfaces, though its efficacy would depend on substituent electronic effects .

Biological Activity

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrole ring and a phenylethanamine moiety. Its structural formula can be represented as:

This structure allows for interactions with various biological targets, influencing its pharmacological profile.

The biological activity of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine is primarily attributed to its ability to interact with specific receptors and enzymes. This interaction can modulate various signaling pathways, leading to diverse biological effects. The compound's mechanism may involve:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, altering physiological responses.

1. Neuropharmacological Effects

Research indicates that N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine exhibits neuropharmacological properties. Studies have shown that it can modulate dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.

2. Antioxidant Activity

The compound has demonstrated antioxidant properties in vitro, suggesting potential protective effects against oxidative stress. This activity could be beneficial in preventing neurodegenerative diseases.

3. Antimicrobial Properties

Preliminary studies have indicated that N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine possesses antimicrobial activity against various bacterial strains. This suggests its potential application in developing new antimicrobial agents.

Research Findings and Case Studies

Several studies have explored the biological activities of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine:

| Study | Findings |

|---|---|

| Ibrahim et al. (2024) | Reported cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. |

| Brienne et al. (1987) | Demonstrated antimicrobial activity against Gram-positive bacteria, suggesting therapeutic applications in infectious diseases. |

| Padilha et al. (2024) | Explored the compound's role as a neuroprotective agent through its antioxidant effects in neuronal cell cultures. |

Q & A

Q. What are the established synthetic routes for N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine, and how can researchers optimize reaction yields?

The synthesis typically involves multi-step reactions, including alkylation or reductive amination to link the pyrrole and phenylethylamine moieties. For example, pyrrole derivatives are often functionalized via Mannich reactions or nucleophilic substitution, followed by purification using column chromatography or recrystallization. Yield optimization may require adjusting reaction parameters (e.g., temperature, solvent polarity) and employing catalysts like palladium for cross-coupling steps. Post-synthesis characterization via NMR and mass spectrometry ensures structural fidelity .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Spectroscopy : High-resolution NMR (¹H, ¹³C) identifies proton environments and carbon frameworks, while IR spectroscopy confirms functional groups (e.g., amine stretches at ~3300 cm⁻¹). Mass spectrometry (ESI-TOF) provides molecular weight validation.

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves 3D molecular geometry, bond angles, and packing motifs. Data refinement protocols (e.g., Olex2 or SHELXL ) ensure accuracy, with R-factors < 5% indicating high-quality structures .

Q. What preliminary biological screening approaches are used to assess its neuropharmacological potential?

Initial screening involves in vitro assays:

- Receptor binding : Radioligand displacement studies (e.g., 5-HT2A serotonin receptors) quantify affinity (Ki values).

- Functional assays : cAMP or calcium flux measurements in neuronal cell lines (e.g., SH-SY5Y) evaluate downstream signaling.

- Metabolic stability : Microsomal incubation (human liver microsomes) assesses metabolic half-life (t₁/₂) for pharmacokinetic profiling .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict electronic properties and receptor binding affinities?

DFT calculations (using Gaussian or ORCA) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and partial charges. These parameters predict reactivity and interaction hotspots. Molecular docking (AutoDock Vina) simulates binding to serotonin receptors, with scoring functions (e.g., ΔG) prioritizing high-affinity conformations. MD simulations (GROMACS) refine binding stability over time .

Q. What experimental strategies address contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from bioavailability or off-target effects. Strategies include:

- Pharmacokinetic profiling : Plasma protein binding assays and BBB permeability tests (e.g., PAMPA-BBB) identify absorption barriers.

- Metabolite identification : LC-MS/MS detects active/inactive metabolites in hepatic S9 fractions.

- Target engagement studies : PET imaging or ex vivo receptor occupancy assays validate target specificity in vivo .

Q. How can researchers optimize molecular interactions for enhanced selectivity in neuropharmacological targets?

- Structure-activity relationship (SAR) : Systematic substitution of pyrrole/indole groups (e.g., halogenation or methyl additions) modifies steric and electronic profiles.

- Selectivity screening : Parallel assays against off-target receptors (e.g., dopamine D2, histamine H1) identify structural motifs causing cross-reactivity.

- Co-crystallization : Resolving ligand-receptor complexes (e.g., 5-HT2A) guides rational design of selective analogs .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.